molecular formula C14H11IN2O B13675747 2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine

2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13675747
M. Wt: 350.15 g/mol
InChI Key: DSDRDTNCKSMMKB-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of an iodine atom attached to a phenyl ring and a methoxy group attached to the imidazo[1,2-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 2-bromo-6-methoxypyridine.

    Formation of Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core is formed through a cyclization reaction involving the condensation of 4-iodoaniline with 2-bromo-6-methoxypyridine in the presence of a base such as potassium carbonate.

    Final Product Formation: The final product, this compound, is obtained through purification processes such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or other substituents.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of deiodinated products or other reduced derivatives.

    Substitution: Formation of azido, thiol, or other substituted derivatives.

Scientific Research Applications

2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine
  • 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride
  • 8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde

Uniqueness

2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both an iodine atom and a methoxy group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C14H11IN2O

Molecular Weight

350.15 g/mol

IUPAC Name

2-(4-iodophenyl)-6-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11IN2O/c1-18-12-6-7-14-16-13(9-17(14)8-12)10-2-4-11(15)5-3-10/h2-9H,1H3

InChI Key

DSDRDTNCKSMMKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)I

Origin of Product

United States

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